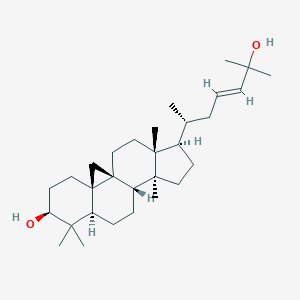

Cycloart-23-ene-3beta,25-diol

Descripción

Structure

2D Structure

Propiedades

Número CAS |

14599-48-5 |

|---|---|

Fórmula molecular |

C30H50O2 |

Peso molecular |

442.7 g/mol |

Nombre IUPAC |

(1S,3R,6S,8R,11S,12S,15R,16R)-15-[(2R)-6-hydroxy-6-methylhept-4-en-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |

InChI |

InChI=1S/C30H50O2/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)23-11-10-22-26(4,5)24(31)13-16-29(22)19-30(23,29)18-17-27(21,28)6/h8,14,20-24,31-32H,9-13,15-19H2,1-7H3/t20-,21-,22+,23+,24+,27-,28+,29-,30+/m1/s1 |

Clave InChI |

JSPGKOBNHWTKNT-PJSNPGDSSA-N |

SMILES isomérico |

C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O)C)C |

SMILES canónico |

CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |

Apariencia |

Powder |

Otros números CAS |

14599-48-5 |

Sinónimos |

9,19-CAED 9,19-cycloart-23-ene-3,25-diol cycloart-23-ene-3beta,25-diol |

Origen del producto |

United States |

Natural Occurrence and Isolation Methodologies of Cycloart 23 Ene 3beta,25 Diol

Botanical Sources and Distribution of Cycloart-23-ene-3beta,25-diol

This compound is a naturally occurring crystalline triterpene found within a diverse range of plant families. medchemexpress.com Its presence has been documented in various parts of these plants, including the stem bark, leaves, and whole plant extracts.

The compound has been isolated from several distinct plant genera and species. Notable sources include:

Euphorbia : This large genus is a significant source of the compound. Specific species from which it has been isolated include Euphorbia spinidens, Euphorbia macrostegia, Euphorbia esula, and Euphorbia tirucalli. medchemexpress.comnih.govbrieflands.comwikidata.org

Pongamia : The stem bark of Pongamia pinnata has been identified as a source for this compound. nih.govscialert.net

Trichilia : The leaves of Trichilia dregeana have been shown to contain this compound. researchgate.net

Lippia : The compound is found in Lippia mexicana. wikidata.org

Other Genera : Further research has identified its presence in Guarea macrophylla, Aglaia andamanica, Aglaia rubiginosa, Amberboa ramosa, and Artemisia argyi. wikidata.org

Table 1: Botanical Sources of this compound

| Genus | Species | Plant Part |

|---|---|---|

| Euphorbia | E. spinidens | Whole Plant |

| Euphorbia | E. macrostegia | Whole Plant |

| Euphorbia | E. esula | Not Specified |

| Euphorbia | E. tirucalli | Stem Bark medchemexpress.com |

| Pongamia | P. pinnata | Stem Bark nih.govscialert.net |

| Trichilia | T. dregeana | Leaves researchgate.net |

| Lippia | L. mexicana | Not Specified wikidata.org |

| Guarea | G. macrophylla | Not Specified wikidata.org |

| Aglaia | A. andamanica | Not Specified wikidata.org |

| Aglaia | A. rubiginosa | Not Specified wikidata.org |

| Amberboa | A. ramosa | Whole Plant wikidata.org |

The plants that produce this compound are found across various continents.

Species such as Euphorbia spinidens and Euphorbia macrostegia are documented in Iran. nih.govbrieflands.com

Trichilia dregeana, known as the forest Natal mahogany, is native to tropical regions of Africa. researchgate.net

Pongamia pinnata is a species used in traditional medicine in regions like India. scialert.netresearchgate.net

Advanced Extraction and Purification Techniques for this compound

The isolation of this compound from its natural botanical sources is a multi-step process that involves initial extraction followed by rigorous purification.

The initial step involves extracting the crude compound from the plant material using various organic solvents. The choice of solvent is critical for maximizing the yield. Common solvents used in this process include:

Acetone-chloroform : This mixture has been effectively used for the extraction from Euphorbia spinidens. nih.gov

Dichloromethane : Used for extracting the compound from Euphorbia macrostegia. brieflands.com

Ethyl acetate (B1210297) : This solvent was employed in the bioassay-guided fractionation of leaf extracts from Trichilia dregeana. researchgate.net

Methanol (B129727) : The whole plant of Amberboa ramosa was extracted using methanol to isolate cycloartane-type triterpenoids. wikidata.org

Petroleum Ether : This solvent was used to obtain the initial extract from the stem bark of Pongamia pinnata. scialert.net

Following the initial solvent extraction, the crude extract contains a mixture of various phytochemicals. To isolate this compound, chromatographic techniques are essential.

Column Chromatography : This is a fundamental technique used for the fractionation of the crude extract. It has been applied in the isolation of the compound from Euphorbia spinidens, Pongamia pinnata, and Euphorbia macrostegia. nih.govbrieflands.comscialert.net The process involves passing the extract through a column packed with a stationary phase (like silica (B1680970) gel) and eluting with a mobile phase of varying solvent polarities. brieflands.com

High-Performance Liquid Chromatography (HPLC) : For achieving a higher degree of purification, HPLC is often employed. Fractions obtained from column chromatography are further purified using HPLC systems, as was done for the compound isolated from Euphorbia macrostegia. brieflands.com

To obtain the compound in a highly pure, often crystalline form, final purification steps are necessary.

Recrystallization : This is a common method for purifying solid compounds. The isolated compound from Euphorbia macrostegia was obtained as white crystals, suggesting a final crystallization step. brieflands.com

Recycle HPLC : For compounds that are difficult to separate, a repeated recycle HPLC system can be used. This technique was specifically mentioned for the purification of the compound from Euphorbia spinidens, ensuring a high level of purity. nih.gov

Table 2: Summary of Extraction and Purification Techniques

| Plant Source | Extraction Solvent(s) | Separation Method(s) | Purity Enhancement |

|---|---|---|---|

| Euphorbia spinidens | Acetone-chloroform nih.gov | Column Chromatography, HPLC nih.gov | Repeated Recycle HPLC nih.gov |

| Euphorbia macrostegia | Dichloromethane brieflands.com | Column Chromatography, HPLC brieflands.com | Implied Recrystallization brieflands.com |

| Trichilia dregeana | Ethyl acetate researchgate.net | Bioassay-guided fractionation researchgate.net | Not Specified |

| Pongamia pinnata | Petroleum Ether scialert.net | Column Chromatography scialert.netscialert.net | Not Specified |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cycloart-25-en-3β,24-diol nih.gov |

| 24-methylene-cycloartan-3β-ol nih.gov |

Biosynthetic Pathways and Precursors of Cycloart 23 Ene 3beta,25 Diol

Cycloartane (B1207475) Skeleton Formation within Plant Metabolisms

The formation of the distinctive cycloartane skeleton is a critical branching point in the biosynthesis of plant steroids and a large family of triterpenoids. wikipedia.orgmdpi.com This intricate process begins with the linear C30 precursor, squalene (B77637), which is first epoxidized to 2,3-oxidosqualene (B107256). nih.gov The cyclization of 2,3-oxidosqualene is considered one of the most complex enzymatic reactions in triterpene metabolism and represents the first major diversification step in the pathway. nih.govnih.gov

In plants, this cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). mdpi.comnih.gov Specifically, the enzyme cycloartenol (B190886) synthase (CAS) is responsible for converting 2,3-oxidosqualene into cycloartenol, the foundational structure of all cycloartane-type triterpenoids. mdpi.comnih.gov The CAS-catalyzed reaction involves a series of intricate carbocation rearrangements and intramolecular attacks, culminating in the formation of the characteristic tetracyclic structure which includes a cyclopropane (B1198618) ring (the 9,19-cyclo feature). mdpi.comnih.gov This formation of the cycloartane skeleton by CAS is the first committed step in the biosynthesis of numerous bioactive compounds, including cycloastragenol-type astragalosides and other cycloartane saponins. nih.gov

Role of Cycloartenol as a Precursor in Cycloart-23-ene-3beta,25-diol Biosynthesis

Cycloartenol is the universal precursor for phytosterols (B1254722) (plant sterols) and a vast array of cycloartane triterpenoids. wikipedia.orgibcas.ac.cn Once formed, the cycloartenol skeleton undergoes a variety of modifications, often referred to as "decorations," which lead to the immense structural diversity observed in this class of compounds. nih.gov These modifications are catalyzed by specific enzyme families that tailor the core structure.

The biosynthesis of this compound from cycloartenol involves a series of such enzymatic modifications. While the exact sequence of enzymatic steps is not fully elucidated for this specific molecule, the general pathway involves oxidation reactions. These reactions are primarily mediated by cytochrome P450 monooxygenases (CYP450s), a highly diverse superfamily of enzymes that catalyze various hydroxylation, oxidation, and other reactions on the triterpenoid (B12794562) backbone. nih.govibcas.ac.cn The introduction of the hydroxyl group at the C-25 position and the formation of the double bond at C-23 in this compound are characteristic modifications attributable to the activity of specific CYP450 enzymes.

| Step | Precursor | Enzyme Class | Product |

| Skeleton Formation | 2,3-Oxidosqualene | Cycloartenol Synthase (CAS) | Cycloartenol |

| Modification/Decoration | Cycloartenol | Cytochrome P450s (CYP450) | This compound |

General Mechanisms of Triterpenoid Biosynthesis Relevant to this compound

The biosynthesis of all triterpenoids, including this compound, is rooted in the isoprenoid pathway. ibcas.ac.cn In plants, the initial building blocks are supplied by two independent pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov Triterpenoids are specifically derived from the MVA pathway. nih.gov

The key steps in this general pathway are as follows:

Precursor Synthesis : The MVA pathway produces the five-carbon (C5) isoprenoid building block, isopentenyl diphosphate (B83284) (IPP). nih.gov

Chain Elongation : IPP units are sequentially added to form farnesyl diphosphate (FPP), a C15 intermediate.

Squalene Formation : Two molecules of FPP are joined in a head-to-head condensation reaction by the enzyme squalene synthase (SQS) to form the C30 hydrocarbon, squalene. mdpi.com This is the first committed step towards sterol and triterpene biosynthesis. mdpi.com

Cyclization : As previously described, 2,3-oxidosqualene is the substrate for various oxidosqualene cyclases (OSCs). In the context of this compound biosynthesis, cycloartenol synthase (CAS) directs the cyclization to form the cycloartane skeleton. mdpi.comnih.gov

Post-Cyclization Modification : The resulting triterpene skeleton (cycloartenol) is further modified by enzymes like CYP450s and, in the case of saponin (B1150181) biosynthesis, UDP-dependent glycosyltransferases (UGTs), which add sugar moieties. nih.govresearchgate.net These modifications are responsible for the final structure and biological activity of the specific triterpenoid. nih.gov

| Abbreviation | Full Name | Function |

| MVA | Mevalonate Pathway | Produces IPP in the cytosol for triterpenoid synthesis. nih.gov |

| IPP | Isopentenyl Diphosphate | C5 building block for all isoprenoids. nih.gov |

| FPP | Farnesyl Diphosphate | C15 intermediate formed from IPP units. |

| SQS | Squalene Synthase | Catalyzes the formation of C30 squalene from two FPP molecules. mdpi.com |

| SQE | Squalene Epoxidase | Oxidizes squalene to 2,3-oxidosqualene. nih.gov |

| OSC | Oxidosqualene Cyclase | A family of enzymes that cyclize 2,3-oxidosqualene into various triterpene skeletons. nih.gov |

| CAS | Cycloartenol Synthase | A specific plant OSC that produces the cycloartenol skeleton. nih.gov |

| CYP450 | Cytochrome P450 Monooxygenase | A large family of enzymes that catalyze oxidative modifications on the triterpene backbone. nih.gov |

| UGT | UDP-dependent Glycosyltransferase | Enzymes that add sugar moieties to the triterpene aglycone, often forming saponins. nih.gov |

Synthetic Strategies and Chemical Modification of Cycloart 23 Ene 3beta,25 Diol

Total Synthesis Approaches for Cycloart-23-ene-3beta,25-diol and its Stereoisomers (e.g., (23E)- and (23Z)-isomers)

The synthesis of the side chain, particularly the establishment of the stereochemistry at C20 and the geometry of the C23-C24 double bond for the (23E) and (23Z)-isomers, represents a significant synthetic hurdle. Stereoselective methods would be necessary to control the configuration of the chiral centers and the olefin geometry, which are crucial for the molecule's biological activity. While the total synthesis of other complex triterpenoids has been achieved, the specific application of these strategies to this compound remains an underexplored area of research. It is more common for researchers to utilize naturally abundant cycloartane (B1207475) triterpenoids as starting materials for the synthesis of plant steroids and other derivatives.

Semi-synthetic Derivatization of this compound

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a more practical and widely employed strategy for obtaining derivatives of this compound and related compounds. This approach allows for the targeted modification of specific functional groups to probe their influence on biological activity.

The hydroxyl groups at the C3 and C25 positions of this compound are primary targets for esterification reactions, such as acetylation. Acetylation is a common chemical modification used to alter the polarity of a molecule, which can affect its solubility, membrane permeability, and metabolic stability.

While specific reports on the acetylation of this compound are limited, studies on analogous cycloartane triterpenoids provide insight into this process. For example, the acetylation of cycloart-25-en-3β,24-diol and 24-methylene-cycloartan-3β-ol has been successfully carried out to produce their corresponding acetate (B1210297) derivatives. Typically, this transformation is achieved by treating the parent compound with acetic anhydride (B1165640) in the presence of a base like pyridine. The selective acetylation of the C3 hydroxyl group over the tertiary C25 hydroxyl group can often be achieved under controlled reaction conditions due to the higher reactivity of the secondary alcohol.

Other esterifications can also be performed to introduce different acyl groups, thereby systematically modifying the lipophilicity and steric properties of the molecule.

The C23-C24 double bond and the hydroxyl groups in this compound are key functionalities for chemical modification. Various reactions can be employed to alter these groups and generate a library of analogues.

Table 1: Potential Modifications of Olefinic and Hydroxyl Groups

| Functional Group | Reaction Type | Potential Reagents and Conditions | Resulting Modification |

| C23-C24 Olefin | Hydrogenation | H₂, Pd/C | Saturation of the double bond to form the corresponding cycloartane derivative. |

| Epoxidation | m-CPBA | Formation of a 23,24-epoxide, introducing a reactive electrophilic site. | |

| Dihydroxylation | OsO₄, NMO | Addition of two hydroxyl groups across the double bond to form a diol. | |

| C3-OH (Secondary) | Oxidation | PCC, PDC, or Swern oxidation | Conversion of the hydroxyl group to a ketone (3-oxo derivative). |

| Etherification | Alkyl halide, NaH | Formation of an ether linkage, increasing lipophilicity. | |

| C25-OH (Tertiary) | Dehydration | Acid catalyst | Elimination of water to potentially form a new double bond in the side chain. |

Development of this compound Analogues for Enhanced Bioactivity

The development of analogues of this compound is driven by the goal of improving its therapeutic potential, including enhancing its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on cycloartane triterpenoids have provided valuable insights into the structural features that are critical for their biological effects.

For instance, modifications to the side chain have been shown to have a significant impact on the cytotoxicity of related cycloartane compounds. The presence and nature of functional groups on the side chain can influence interactions with biological targets. Similarly, alterations to the core cycloartane skeleton, such as the introduction or removal of hydroxyl groups or the modification of the cyclopropane (B1198618) ring, can modulate bioactivity.

By systematically synthesizing and evaluating a diverse range of analogues, researchers can identify key structural motifs responsible for the desired biological effects. This iterative process of design, synthesis, and testing is fundamental to the development of new and improved cycloartane-based therapeutic agents.

Pharmacological Activities and Biological Mechanisms of Cycloart 23 Ene 3beta,25 Diol

Anti-inflammatory Efficacy and Underlying Molecular Pathways

Cycloart-23-ene-3beta,25-diol, a naturally occurring triterpenoid (B12794562), has demonstrated significant anti-inflammatory properties through various mechanisms. Its efficacy is attributed to its ability to modulate key enzymatic and signaling pathways involved in the inflammatory response.

Cyclooxygenase (COX-1 and COX-2) Inhibition Profiling and Selectivity

This compound exhibits inhibitory activity against both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. nih.govresearchgate.net These enzymes are crucial in the synthesis of prostaglandins, which are key mediators of inflammation. nih.govunich.it Research indicates that this compound shows a preferential inhibition of COX-2 over COX-1. nih.govresearchgate.net In one study, at a concentration of 100 μM, the compound inhibited COX-2 by 80% and COX-1 by 56%. researchgate.net The half-maximal inhibitory concentration (IC50) values were determined to be 40 μM for COX-2 and 97 μM for COX-1, further highlighting its selectivity for the COX-2 enzyme. researchgate.net This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-1 is involved in maintaining normal physiological functions, while COX-2 is primarily induced during inflammation. mdpi.com

Table 1: Cyclooxygenase Inhibition by this compound

| Enzyme | % Inhibition (at 100 µM) | IC50 Value |

|---|---|---|

| COX-1 | 56% researchgate.net | 97 µM researchgate.net |

| COX-2 | 80% researchgate.net | 40 µM researchgate.net |

In Vitro and In Vivo Models of Anti-inflammatory Action

The anti-inflammatory activity of this compound has been validated in established in vivo models of inflammation. In the croton oil-induced ear edema model in mice, a test used to evaluate topical anti-inflammatory agents, the compound demonstrated a significant reduction in edema. nih.govscribd.com Similarly, in the carrageenan-induced paw edema model in rats, a classic model for acute inflammation, this compound also produced a notable decrease in paw swelling. nih.govmdpi.com These findings from animal models provide compelling evidence for the compound's potent anti-inflammatory effects in a living organism.

Antioxidant Potential and Oxidative Stress Mitigation by this compound

In addition to its anti-inflammatory properties, this compound exhibits significant antioxidant activity, which plays a crucial role in mitigating cellular damage caused by oxidative stress.

Free Radical Scavenging Mechanisms

This compound has been shown to be an effective scavenger of various free radicals in a dose-dependent manner. researchgate.net Its antioxidant capacity has been demonstrated through its ability to neutralize 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, superoxide (B77818) anions, hydroxyl radicals, and nitric oxide radicals. researchgate.net By directly interacting with and neutralizing these reactive oxygen and nitrogen species, the compound helps to prevent the oxidative damage they can inflict on vital cellular components such as lipids, proteins, and DNA.

Table 2: Free Radical Scavenging Activity of this compound

| Free Radical | Scavenging Activity |

|---|---|

| DPPH Radical | Demonstrated researchgate.net |

| Superoxide Anion Radical | Demonstrated researchgate.net |

| Hydroxyl Radical | Demonstrated researchgate.net |

| Nitric Oxide Radical | Demonstrated researchgate.net |

Modulation of Endogenous Antioxidant Systems

Beyond its direct free radical scavenging activity, this compound also enhances the body's own antioxidant defense mechanisms. researchgate.net Studies have shown that treatment with this compound can lead to an increase in the levels of key endogenous antioxidant enzymes. Specifically, it has been observed to increase the activity of superoxide dismutase (SOD) and the levels of reduced glutathione (B108866) (GSH). researchgate.netnih.gov Superoxide dismutase is a critical enzyme that catalyzes the dismutation of superoxide radicals, while glutathione is a major cellular antioxidant that plays a vital role in detoxification and neutralizing reactive oxygen species. researchgate.net By bolstering these endogenous systems, this compound contributes to a more robust and sustained protection against oxidative stress.

Protective Effects on Cellular Health and Organ Systems (e.g., liver protection)

This compound has demonstrated notable protective effects on vital organs, particularly the liver, in preclinical studies. Research on streptozotocin-nicotinamide induced diabetic mice has shown that this compound can mitigate the toxic effects and related abnormalities associated with diabetic conditions. researchgate.net In this model, treatment with this compound led to a decrease in liver malondialdehyde, a key indicator of oxidative stress. researchgate.net Concurrently, it increased the levels of superoxidase dismutase and reduced glutathione, which are crucial components of the endogenous antioxidant defense system. researchgate.net These findings suggest that the protective mechanism of this compound is, at least in part, attributable to its antioxidant properties, which help to shield organs from oxidative damage. researchgate.net Microscopic examination of the vital organs in the treated mice showed a significant reduction in severe alterations compared to the untreated diabetic group, indicating a protective role at the tissue level.

Anticancer and Cytotoxic Properties of this compound

The anticancer potential of this compound has been a subject of scientific investigation, with studies revealing its cytotoxic effects against various cancer cell lines.

Cell Line Specificity and Differential Cytotoxicity Assessments (e.g., HeLa S3, Ehrlich ascites, NHIK 3025, MDA-MB468, MCF-7)

Below is an interactive data table summarizing the cytotoxic effects of this compound isomers on different cancer cell lines.

| Compound | Cell Line | LD50 (μg/mL) |

| (23E)-Cycloart-23-ene-3beta,25-diol | MDA-MB-468 | 2.05 |

| (23Z)-Cycloart-23-ene-3beta,25-diol | MCF-7 | 5.4 |

Antiproliferative Effects on Human Peripheral Blood Lymphocytes

The immunomodulatory and antiproliferative effects of cycloartane (B1207475) triterpenoids extend to non-cancerous cells, such as human peripheral blood lymphocytes. While direct studies on this compound's effect on these cells are limited, research on closely related compounds provides valuable insights. For example, a cycloartane triterpene glycoside isolated from Beesia calthaefolia has been shown to markedly suppress the proliferation of murine T-lymphocytes induced by anti-CD3/CD28 antibodies. nih.gov This compound was also found to decrease the ratio of CD4+/CD8+ T-cells and reduce the production of both Th1 and Th2 cytokines. nih.gov These findings suggest that compounds within the cycloartane family possess the potential to modulate immune responses by inhibiting lymphocyte proliferation.

Investigations into Apoptosis and Cell Cycle Modulation

The cytotoxic effects of many anticancer compounds are mediated through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. While specific mechanistic studies on this compound are not extensively documented, research on other cycloartane triterpenoids suggests that these are likely pathways for its anticancer activity. For instance, studies on three different cycloartane triterpenoids isolated from Cimicifuga dahurica revealed that they induce apoptotic morphological changes and cause G2/M cell cycle arrest in both drug-sensitive and drug-resistant cancer cell lines. nih.gov This suggests that a common mechanism for cycloartane triterpenoids may involve the disruption of cell cycle progression and the activation of apoptotic pathways to exert their cytotoxic effects. nih.gov

Antimicrobial Spectrum and Mechanisms of this compound

In addition to its other biological activities, this compound has demonstrated promising antimicrobial properties.

Antifungal Activity against Yeast-Type Fungi

This compound has demonstrated notable antifungal properties, particularly against yeast-type fungi. Research has identified its efficacy against Candida albicans, a common opportunistic fungal pathogen in humans. Studies have shown that this compound exhibits antifungal activity against Candida albicans at a concentration of 100 µL/mL researchgate.net. This finding highlights the potential of this compound as a noteworthy antifungal agent.

Anti-adhesion Properties against Pathogens

Information regarding the specific anti-adhesion properties of this compound against pathogens is not available in the reviewed scientific literature.

Antiviral Activities (e.g., Herpes Simplex Virus type 1)

There is currently no scientific evidence available to support the antiviral activity of this compound, specifically against Herpes Simplex Virus type 1.

Other Emerging Biological Activities of this compound

Beyond the aforementioned activities, this compound has been investigated for other potential therapeutic effects. The following subsections outline these emerging biological activities.

Protective Effects against Streptozotocin-Induced Toxicity

While some commercial sources suggest that this compound may offer protective effects against streptozotocin (B1681764) toxicity, detailed scientific studies to validate and characterize this specific biological activity are not currently available in the reviewed literature.

Analgesic Activity (e.g., acetic acid-induced abdominal writhing, formalin tests)

This compound has shown promising analgesic effects in preclinical models of pain. In vivo studies have demonstrated its ability to significantly inhibit pain responses in both the acetic acid-induced abdominal writhing test and the formalin test. nih.gov The acetic acid-induced writhing test is a model of visceral pain, while the formalin test assesses the response to both acute and inflammatory pain.

In these studies, this compound was shown to significantly inhibit acetic acid-induced abdominal contractions and reduce formalin-induced licking behavior. nih.gov This suggests that the compound possesses analgesic properties that may be effective against different types of pain stimuli.

Cholinesterase Inhibitory Effects

This compound has been evaluated for its ability to inhibit cholinesterases, enzymes that are critical in the regulation of the neurotransmitter acetylcholine. Research has shown that the compound exhibits a weak inhibitory effect against acetylcholinesterase. researchgate.net Specifically, at a concentration of 0.4 mM, this compound was found to inhibit acetylcholinesterase activity by 53%. researchgate.net

| Enzyme | Concentration | Inhibition | Reference |

|---|---|---|---|

| Acetylcholinesterase | 0.4 mM | 53% | researchgate.net |

Structure Activity Relationship Sar Studies of Cycloart 23 Ene 3beta,25 Diol and Its Derivatives

Impact of Stereochemistry on Biological Activity (e.g., (23E)- and (23Z)-isomers)

The spatial arrangement of atoms, or stereochemistry, within a molecule is a critical factor in its interaction with biological targets. For Cycloart-23-ene-3beta,25-diol, the geometry around the C-23/24 double bond, giving rise to (23E) and (23Z) isomers, has been shown to result in differential cytotoxicity.

Research conducted on cycloartane (B1207475) triterpenoids isolated from Euphorbia macrostegia demonstrated that the two isomers exhibit distinct potencies against different human cancer cell lines. Specifically, the (23E)-isomer was found to be the most active compound against the MDA-MB468 breast cancer cell line, with a lethal dose (LD50) of 2.05 μg/mL. In contrast, the (23Z)-isomer was most effective against the MCF-7 breast cancer cell line, with an LD50 value of 5.4 μg/mL brieflands.com.

This variation in activity suggests that the geometric configuration of the side chain plays a pivotal role in the cytotoxic mechanism of these compounds. The different spatial orientation of the side chain in the (E) and (Z) isomers likely leads to different binding affinities or interactions with molecular targets within the cancer cells, resulting in cell-line specific efficacy.

Table 1: Cytotoxic Activity of (23E)- and (23Z)-isomers of this compound

| Compound/Isomer | Cancer Cell Line | Cytotoxicity (LD50 µg/mL) |

|---|---|---|

| Cycloart-23(E)-ene-3beta,25-diol | MDA-MB468 | 2.05 |

| Cycloart-23(Z)-ene-3beta,25-diol | MCF-7 | 5.4 |

Data sourced from a study on triterpenoids from Euphorbia macrostegia. brieflands.com

Role of Hydroxyl Group Positions (e.g., C-3, C-25) in Pharmacological Effects

The presence and location of hydroxyl (-OH) groups are fundamental to the pharmacological profile of cycloartane triterpenoids, influencing properties such as solubility and the ability to form hydrogen bonds with biological receptors.

The hydroxyl group at the C-3 position is a characteristic feature of many cycloartane triterpenoids and is generally considered important for their biological activities. While direct studies removing the C-3 hydroxyl from this compound are scarce, the broad literature on triterpenoids suggests that this group is often essential for cytotoxicity and anti-inflammatory effects. Modifications at this position, such as acetylation or glycosylation, are known to modulate activity nih.gov.

Influence of Olefinic Bond Location (e.g., C-23/24) on Biological Responses

A study comparing the cytotoxicity of cycloartane derivatives isolated from Euphorbia macrostegia provides clear evidence for this principle. The research compared the activity of Cycloart-23(E)-ene-3beta,25-diol and Cycloart-23(Z)-ene-3beta,25-diol with another isomer, Cycloart-25-ene-3beta,24-diol brieflands.com.

While the (23E) and (23Z) isomers showed potent, cell-line specific cytotoxicity, Cycloart-25-ene-3beta,24-diol was found to be inactive against the tested cell lines (MDA-MB468 and MCF-7) brieflands.com. In Cycloart-25-ene-3beta,24-diol, the double bond is shifted to the C-25 position, and the hydroxyl groups are at C-3 and C-24. This structural change, involving both the olefinic bond and a hydroxyl position, drastically diminishes its cytotoxic effect compared to the C-23/24 unsaturated analogues. This finding highlights that the specific C-23/24 location of the double bond is a key structural feature for conferring the cytotoxic properties observed in this class of compounds.

Table 2: Influence of Olefinic Bond Position on Cytotoxicity

| Compound | Olefinic Bond Position | Cytotoxicity (LD50 µg/mL) |

|---|---|---|

| Cycloart-23(E)-ene-3beta,25-diol | C-23/24 | 2.05 (on MDA-MB468) |

| Cycloart-23(Z)-ene-3beta,25-diol | C-23/24 | 5.4 (on MCF-7) |

| Cycloart-25-ene-3beta,24-diol | C-25 | Inactive |

Comparative data derived from studies on compounds from Euphorbia macrostegia. brieflands.com

Correlation between Chemical Modifications (e.g., acetylation) and Potency/Selectivity

Chemical modification, such as acetylation, is a common strategy to enhance the pharmacological properties of natural products, including triterpenoids. Acetylation involves the introduction of an acetyl group (CH₃CO-), which typically increases the lipophilicity of a molecule. This can affect its absorption, distribution, and interaction with biological targets.

For many triterpenes, acylation of the C-3 hydroxyl group leads to an increase in cytotoxic and anti-cancer activity mdpi.comnih.gov. This enhanced potency is often attributed to improved cell membrane permeability, allowing higher intracellular concentrations of the compound. For example, acetylated derivatives of oleanolic acid and betulinic acid have demonstrated superior cytotoxicity against various cancer cell lines compared to their parent compounds mdpi.com.

Furthermore, acetylation can influence the selectivity of a compound. In some cycloartane glycosides, the presence of acetyl groups has been linked to positive cytotoxic activities researchgate.net. The addition of an acetyl group can alter the binding mode of the molecule to its target, potentially increasing its affinity for a cancer-related enzyme while decreasing its effect on other targets, thereby improving its therapeutic index. The increased lipophilicity can also change the mechanism of action, for instance, by promoting apoptosis or cell cycle arrest mdpi.com. Therefore, it is highly probable that acetylation of the C-3 and/or C-25 hydroxyl groups of this compound would modulate its potency and selectivity in various biological assays.

Advanced Analytical Characterization of Cycloart 23 Ene 3beta,25 Diol

Spectroscopic Analysis for Structural Elucidation

Spectroscopic analysis is fundamental to the structural elucidation of Cycloart-23-ene-3beta,25-diol, offering detailed insights into its complex tetracyclic framework, distinctive cyclopropane (B1198618) ring, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the intricate structure of this compound. Through a suite of 1D and 2D NMR experiments, the precise connectivity and stereochemistry of the molecule are established.

¹H-NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. Key signals for this compound, recorded in CDCl₃ at 400 MHz, confirm its identity. The characteristic upfield signals at δH 0.36 and 0.58 ppm, appearing as a pair of doublets, are indicative of the two protons on the C-19 cyclopropane ring, a hallmark of the cycloartane (B1207475) skeleton. The olefinic protons of the double bond in the side chain are observed at δH 5.72 (H-23) and 5.54 (H-24) ppm. The proton attached to the carbon bearing the hydroxyl group at position 3 (H-3) resonates as a double doublet at approximately 3.30 ppm. The numerous methyl groups of the triterpenoid (B12794562) structure are also clearly visible as singlets and doublets in the upfield region of the spectrum.

¹³C-NMR: The ¹³C-NMR spectrum complements the ¹H-NMR data by defining the carbon skeleton of the molecule. The spectrum for this compound displays 30 distinct carbon signals, consistent with its molecular formula. Key resonances include those for the olefinic carbons (C-23 and C-24) in the δC 125-135 ppm range. The carbon atom C-25, bonded to a hydroxyl group and two methyl groups, shows a characteristic downfield chemical shift around δC 70.8 ppm. nih.gov The carbon bearing the hydroxyl group at the C-3 position is typically observed near δC 78.9 ppm. The carbons of the cyclopropane ring (C-9, C-10, C-19) also have characteristic shifts that confirm the cycloartane structure.

2D-NMR: Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for unambiguously assigning the proton and carbon signals. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. HMBC spectra reveal longer-range couplings (2-3 bonds) between protons and carbons, which is instrumental in piecing together the molecular structure, confirming the connectivity of quaternary carbons, and linking the side chain to the steroidal nucleus. For instance, HMBC correlations would be observed between the protons of the methyl groups (e.g., H-26/27) and the oxygenated quaternary carbon (C-25), as well as between the cyclopropyl (B3062369) protons (H-19) and adjacent carbons (C-1, C-5, C-9, C-10), solidifying the structural assignment. researchgate.net

Mass Spectrometry (MS) and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation pattern. For this compound, Electron Ionization Mass Spectrometry (EIMS) shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 442, corresponding to the molecular formula C₃₀H₅₀O₂.

The fragmentation pattern is characteristic of cycloartane triterpenoids. Common fragmentation pathways include the loss of a water molecule (H₂O) from the hydroxyl groups, leading to a peak at m/z 424. The loss of a methyl group (CH₃) results in a fragment at m/z 409. A significant fragmentation involves the cleavage of the side chain, which is a key diagnostic tool for determining its structure. The presence of ions at m/z 315 and 297 is also a characteristic fragmentation of the cycloartane skeleton. The base peak is often observed at m/z 43, corresponding to the isopropyl cation [(CH₃)₂CH]⁺ or an acetyl fragment.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to show a broad absorption band in the region of 3400-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups. The presence of the cyclopropane ring, a key feature of the cycloartane skeleton, is indicated by a weak absorption band around 3040 cm⁻¹ corresponding to the C-H stretching within the ring. researchgate.net Additional sharp peaks for C-H stretching of methyl and methylene (B1212753) groups are observed in the 2960-2850 cm⁻¹ region.

Chromatographic Purity Assessment

Chromatographic techniques are employed to separate this compound from complex mixtures during isolation and to assess its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the purification and purity analysis of this compound. For purification, normal-phase chromatography is often utilized. The compound has been successfully isolated using a silica (B1680970) gel column (such as a Pack-Sil column) with a mobile phase consisting of a mixture of non-polar and moderately polar solvents, typically a hexane (B92381) and ethyl acetate (B1210297) system. nih.govresearchgate.net A repeated recycle HPLC system may be employed to achieve high purity. nih.gov For analytical purity assessment, a well-defined peak at a specific retention time under defined conditions (e.g., specific column, mobile phase composition, flow rate, and detector wavelength) would confirm the purity of the compound.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) serves as a rapid and efficient method for assessing the purity of this compound. nih.gov In this technique, the compound is spotted on a high-performance plate (e.g., silica gel 60 F₂₅₄) and developed with an appropriate mobile phase. The purity is determined by the presence of a single spot at a characteristic retention factor (Rf) value after visualization, typically achieved by spraying with an appropriate reagent (e.g., sulfuric acid-vanillin) followed by heating, which reveals the triterpenoid as a colored spot. The absence of secondary spots indicates a high degree of purity.

Computational Chemistry and Molecular Docking Studies

Computational chemistry and molecular docking have become indispensable tools in the characterization of bioactive natural products. For this compound, these in silico techniques have provided significant insights into its potential mechanisms of action by predicting how it interacts with various biological targets at a molecular level.

Ligand-Target Binding Prediction and Energy Calculations

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a target protein. These predictions are accompanied by calculations of binding energy, which estimate the strength of the interaction. A lower binding energy value typically indicates a more stable and favorable interaction.

Studies have investigated the binding affinity of this compound against several important protein targets. For instance, in the context of the COVID-19 pandemic, the compound was evaluated for its potential to inhibit the SARS-CoV-2 main protease (Mpro), an essential enzyme for viral replication. nih.gov The calculated binding free energy for this interaction was found to be -7.1 kcal/mol. nih.gov

Further computational analyses have explored its potential against other viral targets, such as the NS2B-NS3 protease of the Dengue virus. cetjournal.it In these studies, various bioactive compounds were docked, with binding affinities ranging from -5.76 to -10.50 kcal/mol, suggesting that this compound may have a strong interaction with this protease. cetjournal.it The scoring functions in these docking programs calculate the Gibbs free energy change to estimate the binding affinity. cetjournal.it

In research concerning its anti-inflammatory properties, molecular docking was used to predict binding energies with cyclooxygenase (COX) protein receptors. researchgate.net Additionally, its potential as a tyrosinase inhibitor has also been explored through molecular docking calculations. researchgate.net These studies help to identify and rank potential biological targets for the compound, guiding further experimental research.

| Protein Target | Therapeutic Area | Predicted Binding Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| SARS-CoV-2 Main Protease (Mpro) | Antiviral (COVID-19) | -7.1 | Automated Molecular Docking nih.gov |

| Cyclooxygenase (COX) Receptors | Anti-inflammatory | Data not specified | Molecular Docking researchgate.net |

| Tyrosinase | Enzyme Inhibition | Data not specified | Molecular Docking researchgate.net |

| Dengue Virus NS2B-NS3 Protease | Antiviral (Dengue) | Within range of -5.76 to -10.50 | Molecular Docking cetjournal.it |

In Silico Validation of Experimental Findings

Computational studies serve not only to predict interactions but also to validate and explain experimental results. Molecular docking has been successfully used to confirm the in vitro anti-inflammatory activity of this compound. researchgate.net Experimental assays demonstrated that the compound exhibited inhibitory activity against COX-1 and COX-2 enzymes, with IC50 values of 97.0 µM and 40.0 µM, respectively. researchgate.net

| Finding Type | Details | Reference |

|---|---|---|

| Experimental (In Vitro) | Showed inhibitory activity against COX-2 (80%) and weak activity against COX-1 (56%) at 100 µM. IC50 values were 40 µM (COX-2) and 97 µM (COX-1). | researchgate.net |

| Computational (In Silico) | Molecular docking confirmed binding within COX protein receptors, determining the best position for the ligand and its residue interactions. | researchgate.net |

| Conclusion | Computational results validated experimental observations, providing a structural basis for the compound's COX inhibitory activity. | researchgate.net |

Toxicological Considerations and Safety Profiling of Cycloart 23 Ene 3beta,25 Diol

Cytotoxicity Against Normal Cell Lines (e.g., Vero cells)

The assessment of cytotoxicity against normal, non-cancerous cell lines is a critical step in the safety evaluation of any potential therapeutic agent. For Cycloart-23-ene-3beta,25-diol, studies have utilized Vero cells, which are derived from the kidney of an African green monkey, to determine its impact on normal cell viability. Research has indicated that this compound exhibits low toxicity against these normal cells. nih.gov This low toxicity is a promising characteristic, suggesting that the compound may have a favorable safety margin.

The evaluation of its effect on Vero cells is also integral to calculating the compound's selectivity index, providing a measure of its specificity for therapeutic targets versus healthy cells. nih.gov

Table 1: Cytotoxicity Data for this compound Against Vero Cells

| Cell Line | Compound | Result | Source |

|---|---|---|---|

| Vero Cells | This compound | Low toxicity observed | nih.gov |

Mutagenicity Assessments (e.g., Salmonella microsome assay TA 98)

Mutagenicity testing is essential to identify substances that can cause genetic mutations, which may lead to cancer or other hereditary diseases. The Salmonella microsome assay, commonly known as the Ames test, is a widely used method for this purpose.

This compound has been evaluated for its mutagenic potential using this assay with the Salmonella typhimurium strain TA98. The results of this testing indicated that the compound did not produce any potential mutagenic effects. researchgate.net This lack of mutagenicity is a significant finding, supporting the compound's safety profile for potential therapeutic development.

Table 2: Mutagenicity Assessment of this compound

| Assay | Test Strain | Compound | Finding | Source |

|---|---|---|---|---|

| Salmonella Microsome Assay (Ames Test) | TA98 | This compound | No potential mutagenic effects observed | researchgate.net |

Selectivity Index Determination in Therapeutic Applications

The selectivity index (SI) of a compound is a crucial measure in pharmacology, quantifying the degree to which a compound preferentially affects a target of interest (e.g., cancer cells or an enzyme involved in inflammation) over non-target cells or processes. A higher selectivity index generally indicates a more favorable therapeutic profile with a lower likelihood of side effects.

For this compound, the selectivity index has been considered in the context of its anti-inflammatory properties. Studies have shown that it exhibits inhibitory activity against cyclooxygenase (COX) enzymes, which are involved in the inflammatory process. nih.gov The assessment of its toxicity against normal Vero cells is a component in determining this selectivity. nih.gov The findings suggest that this compound possesses a good selectivity index, making it a promising candidate for the development of more selective anti-inflammatory drugs. nih.gov

Table 3: Selectivity Profile of this compound

| Therapeutic Application | Basis of Selectivity | Outcome | Source |

|---|---|---|---|

| Anti-inflammatory | Comparison of activity against inflammatory targets (COX enzymes) versus toxicity to normal cells (Vero) | Considered to have a good selectivity index | nih.gov |

Future Research Directions and Therapeutic Potential of Cycloart 23 Ene 3beta,25 Diol

Development of Lead Compounds Based on the Cycloart-23-ene-3beta,25-diol Scaffold

The cycloartane (B1207475) skeleton of this compound presents a valuable template for the design of novel therapeutic agents. Its demonstrated anti-inflammatory and antihyperglycemic properties suggest that this natural product can serve as a "template lead" for the development of more potent and selective derivatives. nih.govscialert.net Future medicinal chemistry efforts could focus on synthesizing analogs of this compound to establish a comprehensive structure-activity relationship (SAR).

Key modifications could include:

Modification of the double bond within the side chain to influence conformational flexibility and interaction with biological targets.

Introduction of various functional groups to enhance potency, selectivity, and pharmacokinetic properties.

Systematic exploration of these structural modifications will be crucial in identifying second-generation compounds with improved therapeutic profiles.

Exploration of Novel Biological Targets and Mechanisms of Action

Current research has identified cyclooxygenase (COX) enzymes as a key target for the anti-inflammatory effects of this compound, with a noted selectivity for COX-2. nih.govresearchgate.net Additionally, its antihyperglycemic activity is thought to be mediated through increased pancreatic insulin (B600854) secretion and antioxidant effects. researchgate.net However, the full spectrum of its biological targets and mechanisms of action remains to be explored.

Future investigations should aim to:

Utilize advanced screening platforms to identify novel protein targets for this compound.

Conduct in-depth cellular and molecular studies to unravel the signaling pathways modulated by this compound.

Investigate its potential effects on other enzyme systems, such as its weakly observed anti-cholinesterase activity, to determine if these can be potentiated through structural modification. researchgate.net

A deeper understanding of its molecular interactions will be pivotal in uncovering its full therapeutic potential and identifying new disease indications.

Advanced In Vivo Pharmacological Investigations and Efficacy Studies

Initial in vivo studies have provided promising evidence of the analgesic, anti-inflammatory, and antihyperglycemic effects of this compound. nih.govscialert.net To build upon these findings, more extensive preclinical studies are necessary to rigorously evaluate its efficacy and establish a clearer path toward clinical translation.

Future in vivo research should focus on:

Utilizing a broader range of animal models that more closely mimic human diseases to confirm and extend the initial findings.

Conducting dose-response studies to establish the optimal therapeutic window for its various biological effects.

Performing long-term efficacy and safety studies to assess its potential for chronic disease management.

The table below summarizes key findings from existing in vivo studies, providing a foundation for future advanced pharmacological investigations.

| Pharmacological Effect | Animal Model | Key Findings | Reference |

| Analgesic | Acetic acid-induced writhing in mice | Significantly inhibited abdominal contractions. | nih.gov |

| Analgesic | Formalin-induced licking in mice | Significantly inhibited licking behavior. | nih.gov |

| Anti-inflammatory | Croton oil-induced ear edema in mice | Reduced ear edema. | nih.gov |

| Anti-inflammatory | Carrageenan-induced paw edema in rats | Reduced paw edema. | nih.gov |

| Antihyperglycemic | Alloxan-induced diabetic mice | Reduced blood sugar levels with a peak effect at 6 hours. | scialert.net |

| Antihyperglycemic | Streptozotocin-nicotinamide induced diabetic mice | Reduced serum glucose, increased body weight, and decreased food and water intake in chronic studies. | researchgate.net |

Integration into Combination Therapies and Advanced Drug Delivery Systems

To maximize the therapeutic potential of this compound, future research should explore its use in combination with existing drugs and its formulation into advanced drug delivery systems. Combination therapies could offer synergistic effects and allow for reduced dosages of individual agents, potentially minimizing side effects.

Furthermore, like many triterpenoids, this compound may face challenges with bioavailability due to low water solubility. mdpi.comnih.gov The development of novel drug delivery systems is a promising strategy to overcome these limitations. mdpi.comnih.gov

Future directions in this area include:

Investigating the synergistic or additive effects of this compound when co-administered with standard-of-care drugs for inflammatory disorders or diabetes.

Developing and evaluating various nanoformulations, such as liposomes, polymeric nanoparticles, or nanoemulsions, to enhance the solubility, stability, and targeted delivery of this compound. mdpi.comnih.gov

Exploring the potential of these advanced delivery systems to achieve sustained release and improve the pharmacokinetic profile of the compound. mdpi.com

By pursuing these research avenues, the therapeutic utility of this compound can be significantly enhanced, paving the way for its potential integration into modern clinical practice.

Q & A

Q. How is Cycloart-23-ene-3β,25-diol isolated and characterized from natural sources?

Cycloart-23-ene-3β,25-diol is typically isolated via chromatographic techniques (e.g., column chromatography, HPLC) from plants like Euphorbia segetalis and Artemisia argyi. Structural elucidation relies on spectroscopic methods:

- NMR : Assigns stereochemistry and distinguishes isomers (e.g., 23E vs. 23Z configurations) .

- Mass spectrometry (MS) : Confirms molecular weight (428 g/mol) and fragmentation patterns .

- HPLC : Validates purity (≥98% in analytical standards) and monitors isolation efficiency .

Q. What are the key physical and chemical properties critical for experimental handling?

- Melting point : 200–204°C (varies slightly with solvent crystallization) .

- Storage : Stable at 2–8°C in inert solvents (e.g., chloroform); degradation occurs under prolonged light exposure .

- Solubility : Preferentially dissolves in chloroform (c = 0.73–0.85 for optical rotation measurements) .

Advanced Research Questions

Q. What in vitro models demonstrate its cytotoxic activity against cancer cell lines?

Cycloart-23-ene-3β,25-diol exhibits isomer-dependent cytotoxicity:

Q. How does its antidiabetic mechanism involve GLP-1 secretion and interaction with DPP-4 inhibitors?

In streptozotocin-nicotinamide-induced diabetic rats:

- GLP-1 secretion : Cycloart-23-ene-3β,25-diol (1 mg/kg) increases colonic GLP-1 (7–36) amide by 58% (vs. diabetic controls) .

- Synergy with sitagliptin : Concomitant administration reduces plasma glucose by 157.55 mg/dL (vs. 128.17 mg/dL with L-glutamine + sitagliptin) via DPP-4 inhibition . Experimental design :

- 8-week treatment; plasma glucose measured weekly using GOD/POD kits .

- Statistical analysis: One-way ANOVA with Tukey’s post hoc test (p < 0.05) .

Q. How to address discrepancies in bioactivity between structural isomers (E vs. Z)?

- Synthesis : Cycloartenol is used as a precursor to synthesize both 23E and 23Z isomers, with stereochemistry confirmed by NOESY NMR .

- Bioactivity assays : Isomers are tested in parallel on cancer cell lines (e.g., MDA-MB468, MCF-7) to quantify differential effects .

- Molecular docking : Predicts binding affinity variations to targets (e.g., GLP-1 receptor) .

Data Contradiction Analysis

Q. Why do studies report conflicting cytotoxicity results for Cycloart-23-ene-3β,25-diol?

Discrepancies arise from:

- Isomer misassignment : Early studies misidentified 23E/Z configurations due to overlapping NMR signals .

- Cell line variability : MDA-MB468 (triple-negative breast cancer) vs. MCF-7 (ER+) have distinct receptor landscapes affecting compound efficacy .

Methodological Recommendations

Key Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.